molecular formula C23H24N4O3 B5598209 N-(1-benzyl-4-isopropoxy-1H-indazol-3-yl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

N-(1-benzyl-4-isopropoxy-1H-indazol-3-yl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

Cat. No. B5598209
M. Wt: 404.5 g/mol
InChI Key: CDWKHTLTNMAQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-4-isopropoxy-1H-indazol-3-yl)-2,4-dimethyl-1,3-oxazole-5-carboxamide, also known as BI 2536, is a small molecule inhibitor of polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, mitosis, and cytokinesis. BI 2536 has been extensively studied for its potential as an anti-cancer drug due to its ability to induce mitotic arrest and apoptosis in cancer cells.

Scientific Research Applications

Synthesis and Characterization

Research has delved into the synthesis and structural characterization of related indazole and indole derivatives, highlighting their chemical properties and potential as building blocks for further chemical reactions. For example, studies have reported the identification of various indazole and indole derivatives in new psychoactive substances, emphasizing the importance of analytical techniques such as liquid chromatography–high-resolution mass spectrometry, gas chromatography–mass spectrometry, and nuclear magnetic resonance spectroscopy in their identification and characterization (Qian et al., 2015). Additionally, the metabolic pathways of synthetic cannabinoids, including indazole derivatives, have been explored using human liver microsomes to understand their biotransformation, which is crucial for the development of biomarkers for drug monitoring (Li et al., 2018).

Pharmacological Potential

The pharmacological potential of indazole derivatives has been a significant area of research, exploring their utility as precursors for developing new therapeutic agents. Studies have synthesized novel analogs of indazole-containing compounds, assessing their antibacterial activity and cytotoxicity against various bacterial strains and cancer cell lines, respectively. These investigations suggest the potential of indazole derivatives in developing new antibacterial agents and anticancer drugs (Palkar et al., 2017), (Lu et al., 2017).

Chemical Properties and Reactions

The chemical properties and reactions of indazole derivatives have been explored to understand their reactivity and potential applications in organic synthesis. Research has focused on the synthesis of 1-arylindazole-3-carboxamides, demonstrating efficient methods for producing pharmaceutically relevant compounds. This highlights the versatility of indazole derivatives in synthesizing a wide range of chemical entities with potential therapeutic applications (Giustiniano et al., 2016).

properties

IUPAC Name

N-(1-benzyl-4-propan-2-yloxyindazol-3-yl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-14(2)29-19-12-8-11-18-20(19)22(25-23(28)21-15(3)24-16(4)30-21)26-27(18)13-17-9-6-5-7-10-17/h5-12,14H,13H2,1-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWKHTLTNMAQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)NC2=NN(C3=C2C(=CC=C3)OC(C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.